molecular formula C20H23N3OS2 B2666171 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 393572-99-1

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B2666171
CAS No.: 393572-99-1
M. Wt: 385.54
InChI Key: FVTPNZNYNNRYJF-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a synthetic compound that combines the structural features of adamantane and thiadiazole. Adamantane is known for its rigid, diamond-like structure, while thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms. This unique combination imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling with Adamantane: The final step involves coupling the benzylsulfanyl-thiadiazole intermediate with adamantane-1-carboxylic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form dihydrothiadiazoles.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigid adamantane core.

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as proteases or kinases.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide: Similar structure but with an acetamide group instead of an adamantane carboxamide group.

    N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide: Contains a chromene ring instead of an adamantane core.

Uniqueness

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is unique due to its combination of the rigid adamantane core and the versatile thiadiazole ring. This structural combination imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS2/c24-17(20-9-14-6-15(10-20)8-16(7-14)11-20)21-18-22-23-19(26-18)25-12-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTPNZNYNNRYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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